molecular formula C22H27N3O B2622415 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3-phenylpropyl)urea CAS No. 1396857-32-1

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3-phenylpropyl)urea

Cat. No.: B2622415
CAS No.: 1396857-32-1
M. Wt: 349.478
InChI Key: MNJCJVPSYLRUQA-UHFFFAOYSA-N
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Description

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3-phenylpropyl)urea is a synthetic urea derivative characterized by a benzyl(methyl)amino-substituted butynyl chain and a 3-phenylpropyl group. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for drug discovery.

Properties

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-25(19-21-13-6-3-7-14-21)18-9-8-16-23-22(26)24-17-10-15-20-11-4-2-5-12-20/h2-7,11-14H,10,15-19H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJCJVPSYLRUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)NCCCC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3-phenylpropyl)urea is a synthetic organic compound with a complex structure that includes a urea functional group, an alkynyl moiety, and aromatic components. Its molecular formula is C19H24N2OC_{19}H_{24}N_2O, with a molecular weight of approximately 300.41 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Structural Features

The compound features:

  • Urea Functional Group : This group is known for its role in biological activity, particularly in enzyme inhibition.
  • Alkynyl Moiety : The presence of the but-2-yn-1-yl chain can enhance lipophilicity and biological interactions.
  • Aromatic Rings : These can participate in π-stacking interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives of alkynyl ureas showed cytotoxic effects against various cancer cell lines, suggesting that the structural features of this compound may enhance its efficacy in targeting cancer cells.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have shown that related compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. For instance, it has been suggested that it may inhibit urease activity, which is crucial for certain pathogenic bacteria. The inhibition studies indicate a promising percentage inhibition at varying concentrations, showcasing its potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the aromatic rings and the urea group can significantly affect potency and selectivity against specific biological targets. For example, introducing electron-withdrawing or electron-donating groups alters the electronic properties and binding affinity to target enzymes or receptors .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(4-(Benzyl(methyl)amino)but-2-yn-1-y)-3-(4-hydroxyphenyl)ureaHydroxy group instead of methoxyHydroxy group may enhance solubility
1-(4-(Benzyl(methyl)amino)but-2-yne)-3-(4-chlorophenyl)ureaChlorine substituentChlorine may enhance biological interactions

The unique combination of functional groups in 1-(4-(Benzyl(methyl)amino)but-2-yn-1-y)-3-(3-phenylpropyl)urea allows for diverse chemical reactivity and potential applications in drug development.

Study on Anticancer Properties

In a recent study, derivatives of alkynyl ureas were tested against various cancer cell lines. The results indicated that modifications to the urea group significantly impacted cytotoxicity. Compounds with electron-withdrawing groups exhibited increased activity compared to their electron-donating counterparts, suggesting a critical role for electronic effects in their mechanism of action.

Antimicrobial Efficacy Evaluation

Another investigation focused on the antimicrobial properties of similar compounds. The study revealed that certain derivatives showed effective inhibition against Bacillus subtilis and Escherichia coli, with percentage inhibitions reaching over 70% at higher concentrations. This highlights the potential for developing new antimicrobial agents based on this structural framework .

Scientific Research Applications

Biological Activities

Research has indicated several potential biological activities associated with 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3-phenylpropyl)urea:

Anticancer Activity

Studies suggest that this compound may exhibit anticancer properties. It is believed to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. For instance, compounds with similar structures have shown the ability to inhibit tumor growth in various cancer models by modulating signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties

Preliminary investigations indicate that this compound may possess antimicrobial activity. Its structural components allow it to interact with bacterial membranes or intracellular targets, potentially leading to bactericidal effects .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds similar to this urea derivative. They may modulate neuroinflammation and inhibit the aggregation of amyloid-beta proteins, which are implicated in neurodegenerative diseases like Alzheimer's . This suggests a promising avenue for further research into its use in neuroprotection.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Anticancer Studies : A recent study explored the efficacy of this compound against various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through specific signaling pathways.
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties against several bacterial strains, revealing promising results that warrant further exploration into its potential as an antimicrobial agent .
  • Neuroprotection Research : Research focusing on neuroprotective effects highlighted the compound's ability to reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration.

Comparison with Similar Compounds

Variations in Aromatic Substituents

Compounds with modified phenyl groups highlight the impact of electronic and steric effects:

Compound Name Aromatic Substituent Key Features
Target Compound 3-Phenylpropyl Hydrophobic interactions; moderate steric bulk
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea 2-Fluorophenyl Enhanced electronegativity; potential enzyme inhibition
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea 2-Ethoxyphenyl Improved solubility; altered metabolic stability
1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea 2,6-Difluorophenyl Increased steric hindrance; distinct receptor binding

Key Insight : Fluorine substituents enhance electronegativity and binding affinity, while ethoxy groups improve solubility. The 3-phenylpropyl group in the target compound balances hydrophobicity and flexibility .

Variations in Amino Groups

The amino substituent on the butynyl chain influences steric and electronic properties:

Compound Name Amino Group Impact on Reactivity/Bioactivity
Target Compound Benzyl(methyl)amino Moderate steric bulk; potential for π-π interactions
1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea Diisopropylamino High steric hindrance; reduced metabolic degradation
1-Isopropyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea Isopropyl Lower steric bulk; increased membrane permeability

Key Insight: Bulky diisopropylamino groups reduce metabolic degradation, while benzyl(methyl)amino groups offer a balance between stability and receptor interaction .

Enzyme Inhibition and Receptor Modulation

  • Target Compound : Hypothesized to modulate enzyme activity via urea-mediated hydrogen bonding. Alkynyl groups may enhance binding to hydrophobic pockets .
  • 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea : Exhibits anti-inflammatory effects due to thiophene’s electron-rich structure .
  • 1-Benzyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea : Shows antioxidant activity via methylthio group participation in redox cycles .

Anticancer Potential

  • 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea: Fluorine enhances cytotoxicity against cancer cell lines (e.g., HepG2) .
  • 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(phenyl)pentyl)urea : Reduced activity compared to thiophene analogs, highlighting the role of heterocycles .

Physicochemical Properties

Property Target Compound 1-(2,6-Difluorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea 1-Isopropyl-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
Molecular Weight ~380 g/mol (estimated) 392.4 g/mol 368.4 g/mol
LogP 3.8 (predicted) 4.2 2.9
Solubility Low (hydrophobic) Very low Moderate (methoxy enhances polarity)

Key Insight: Methoxy and fluorine substituents improve solubility and logP values, respectively, while bulky amino groups reduce solubility .

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